

physical and chemical properties of 3-Hydroxy-2-iodopyridine

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Compound of Interest

Compound Name: *2-Iodopyridin-3-ol*

Cat. No.: *B189409*

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An In-depth Technical Guide to 3-Hydroxy-2-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Hydroxy-2-iodopyridine. The information is curated for professionals in research and development, with a focus on structured data presentation, detailed experimental methodologies, and visual representations of key processes.

Core Physical and Chemical Properties

3-Hydroxy-2-iodopyridine is a halogenated pyridine derivative. Its chemical structure consists of a pyridine ring substituted with a hydroxyl group at the 3-position and an iodine atom at the 2-position. This compound serves as a valuable building block in organic synthesis.

Physical Properties

The physical characteristics of 3-Hydroxy-2-iodopyridine are summarized in the table below. The compound is typically a solid at room temperature, with a color ranging from white to pale yellow or tan.^{[1][2]} It has limited solubility in water but is soluble in methanol.^{[2][3]}

Property	Value
Molecular Formula	C5H4INO ^{[1][2][4]}
Molecular Weight	221.00 g/mol ^{[1][4]}
CAS Number	40263-57-8 ^{[1][2][4]}
Appearance	White to light yellow/tan crystalline powder ^{[1][2][5]}
Melting Point	189 °C (decomposes) ^{[1][3][6]} 193-195 °C ^{[2][4]}
Boiling Point	296.6 ± 20.0 °C (Predicted) ^[2]
Density	2.142 ± 0.06 g/cm ³ (Predicted) ^[2]
Flash Point	133.181 °C ^[2]
Vapor Pressure	0.001 mmHg at 25 °C ^[2]
Refractive Index	1.683 ^[2]
Solubility	Slightly soluble in water ^[2]
Soluble in Methanol ^[3]	

Chemical and Spectroscopic Properties

The chemical properties are defined by the reactivity of the pyridine ring, the hydroxyl group, and the carbon-iodine bond. The compound is noted to be sensitive to air and light.^{[1][2][5]} It is incompatible with strong oxidizing agents.^[5]

Spectroscopic data is crucial for the identification and characterization of 3-Hydroxy-2-iodopyridine. The predicted pKa value is 4.74 ± 0.10.^[2]

Parameter	Value
pKa	4.74 ± 0.10 (Predicted) [2]
^1H NMR (in DMSO-d ₆)	δ 10.8 ppm (s, 1H, OH)
	δ 7.84-7.85 ppm (m, 1H)
	δ 7.15-7.21 ppm (m, 2H) [7]

Experimental Protocols

Synthesis of 3-Hydroxy-2-iodopyridine

A common method for the synthesis of 3-Hydroxy-2-iodopyridine involves the reaction of 2-Bromo-3-hydroxypyridine with sodium iodide.[\[2\]](#)

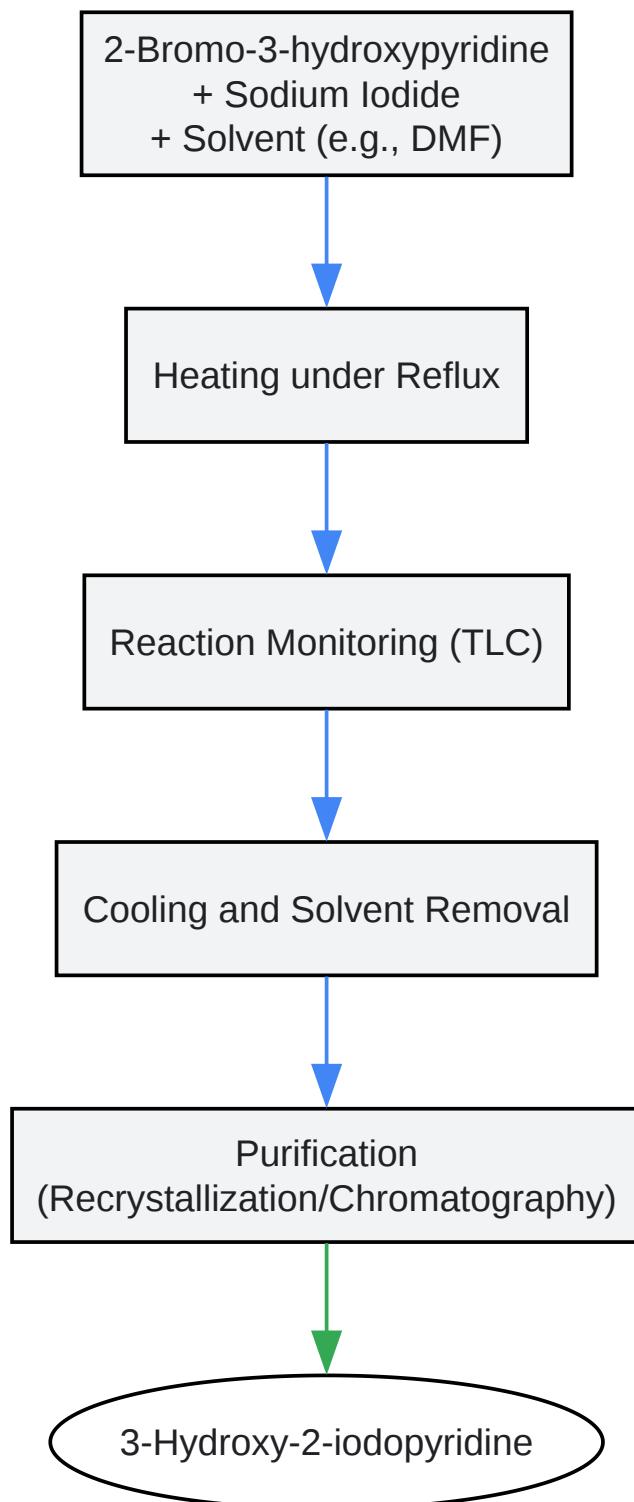
Materials:

- 2-Bromo-3-hydroxypyridine
- Sodium iodide
- Appropriate solvent (e.g., Dimethylformamide - DMF)

Procedure:

- In a round-bottom flask, dissolve 2-Bromo-3-hydroxypyridine in the chosen solvent.
- Add an excess of sodium iodide to the solution.
- Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain 3-Hydroxy-2-iodopyridine.

Synthesis Workflow



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Caption: Synthesis of 3-Hydroxy-2-iodopyridine.

Spectroscopic Analysis

Standard spectroscopic techniques are employed for the structural confirmation of 3-Hydroxy-2-iodopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[8]
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer.

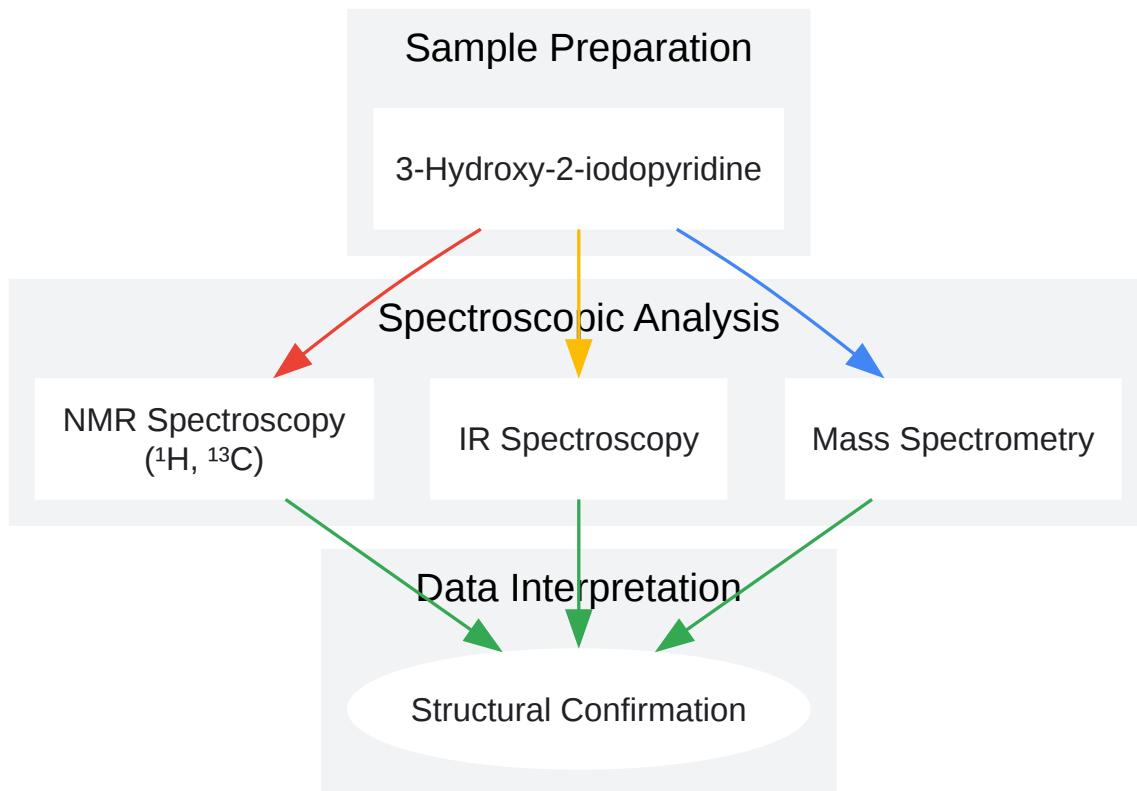
Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare the sample as a KBr pellet or a mull.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.[8] Characteristic absorption bands are expected for the O-H, C=C, C=N, and C-I bonds.

Mass Spectrometry (MS):

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.
- Ionization: Use a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[8]
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).[8]

Characterization Workflow

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Caption: Spectroscopic characterization workflow.

Reactivity and Safety

Stability and Reactivity: 3-Hydroxy-2-iodopyridine is sensitive to light and air.^[5] It should be stored in a dark, dry place, preferably under an inert atmosphere.^[2] The compound is incompatible with strong oxidizing agents.^[5] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen iodide.^[5]

Safety Information: The compound is classified as an irritant.^[2] It can cause skin, eye, and respiratory system irritation.^{[2][5]} Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.^[2]

This guide provides a foundational understanding of 3-Hydroxy-2-iodopyridine. For further in-depth research, consulting the cited literature is recommended.

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